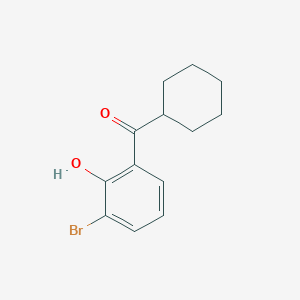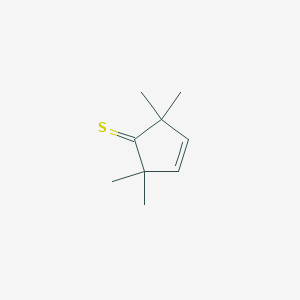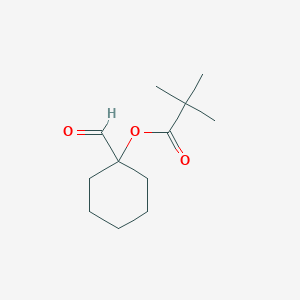
Dysprosium--indium (3/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–indium (3/5) is a compound formed by the combination of dysprosium and indium in a 3:5 ratio. Dysprosium is a rare-earth element with the atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, with the atomic number 49, is a post-transition metal known for its softness and malleability . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (3/5) typically involves the coprecipitation of dysprosium and indium hydroxides from solutions of their nitrate and chloride salts using ammonia . The coprecipitated hydroxides are then subjected to thermal decomposition at temperatures up to 500°C to produce nanodispersed mixed oxides of dysprosium and indium .
Industrial Production Methods: Industrial production of dysprosium–indium (3/5) involves similar methods but on a larger scale. The process begins with the extraction and purification of dysprosium and indium from their respective ores. The purified elements are then combined in the desired ratio and subjected to thermal treatment to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dysprosium–indium (3/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Dysprosium reacts readily with oxygen to form dysprosium (III) oxide, while indium can form indium (III) oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–indium (3/5) include oxygen, halogens, and acids. For example, dysprosium reacts with halogens to form dysprosium (III) halides, and indium reacts with acids to form indium salts .
Major Products Formed: The major products formed from the reactions of dysprosium–indium (3/5) include dysprosium (III) oxide, indium (III) oxide, and various dysprosium and indium halides .
Applications De Recherche Scientifique
Dysprosium–indium (3/5) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology, it is used in the development of imaging agents for medical diagnostics. In medicine, it is used in the production of certain types of medical devices. In industry, it is used in the production of high-performance magnets and other advanced materials .
Mécanisme D'action
The mechanism by which dysprosium–indium (3/5) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium’s high magnetic susceptibility and indium’s electronic properties contribute to the compound’s overall behavior. The molecular targets and pathways involved include interactions with magnetic fields and electronic transitions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dysprosium–indium (3/5) include other rare-earth metal and post-transition metal combinations, such as dysprosium–gallium and dysprosium–aluminum .
Uniqueness: Dysprosium–indium (3/5) is unique due to the specific combination of dysprosium’s magnetic properties and indium’s electronic properties. This combination results in a compound with enhanced performance in applications requiring both high magnetic susceptibility and electronic conductivity .
Propriétés
| 80103-69-1 | |
Formule moléculaire |
Dy3In5 |
Poids moléculaire |
1061.59 g/mol |
InChI |
InChI=1S/3Dy.5In |
Clé InChI |
VUHLUXNHJWDUQW-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[In].[In].[In].[Dy].[Dy].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)

![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)

![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)



![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
